![molecular formula C18H10N2O2 B372222 9,18-dioxapentacyclo[9.7.0.02,10.03,8.012,17]octadeca-3,5,7,12,14,16-hexaene-1,10-dicarbonitrile](/img/structure/B372222.png)
9,18-dioxapentacyclo[9.7.0.02,10.03,8.012,17]octadeca-3,5,7,12,14,16-hexaene-1,10-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1benzofuro[2’,3’:3,4]cyclobuta1,2-bbenzofuran-4c,9c(4bH,9bH)-dicarbonitrile typically involves multi-step organic reactions. The exact synthetic routes and reaction conditions are proprietary and often involve the use of specialized reagents and catalysts. Industrial production methods may include high-pressure and high-temperature conditions to facilitate the formation of the desired fused ring structure.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, introducing different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles.
Wissenschaftliche Forschungsanwendungen
1benzofuro[2’,3’:3,4]cyclobuta1,2-bbenzofuran-4c,9c(4bH,9bH)-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1benzofuro[2’,3’:3,4]cyclobuta1,2-bbenzofuran-4c,9c(4bH,9bH)-dicarbonitrile include other fused ring structures like benzofurans and cyclobutanes. What sets this compound apart is its unique combination of fused rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C18H10N2O2 |
|---|---|
Molekulargewicht |
286.3g/mol |
IUPAC-Name |
9,18-dioxapentacyclo[9.7.0.02,10.03,8.012,17]octadeca-3,5,7,12,14,16-hexaene-1,10-dicarbonitrile |
InChI |
InChI=1S/C18H10N2O2/c19-9-17-15(11-5-1-3-7-13(11)21-17)18(10-20)16(17)12-6-2-4-8-14(12)22-18/h1-8,15-16H |
InChI-Schlüssel |
RTHGVXDSYGAHFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3C(O2)(C4C3(OC5=CC=CC=C45)C#N)C#N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3C(O2)(C4C3(OC5=CC=CC=C45)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-amino-6-(benzoylamino)-5-nitrosopyrimidin-4-yl]benzamide](/img/structure/B372139.png)
![ethyl 4-[(6-amino-5-nitroso-4-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B372141.png)
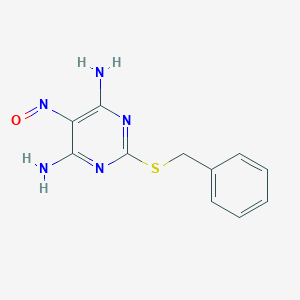
![Ethyl {[6-(methylamino)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]imino}acetate](/img/structure/B372146.png)
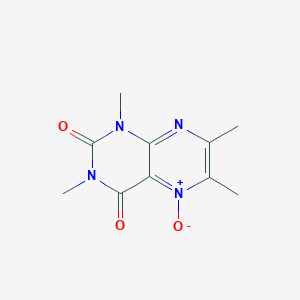
![Ethyl [(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)imino]acetate](/img/structure/B372149.png)
![1,3-Dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B372150.png)
![Ethyl [(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)imino]acetate](/img/structure/B372151.png)
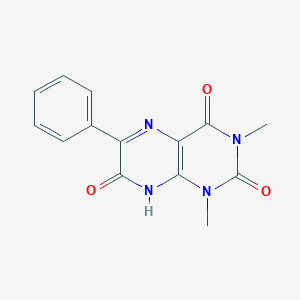
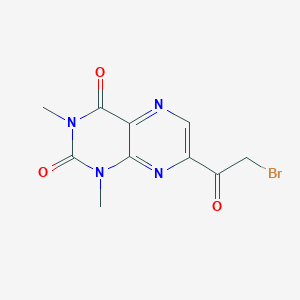
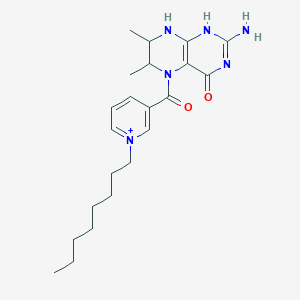
![N-[6,7-dimethyl-5-(1-octylpyridin-1-ium-3-carbonyl)-4-oxo-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide](/img/structure/B372161.png)
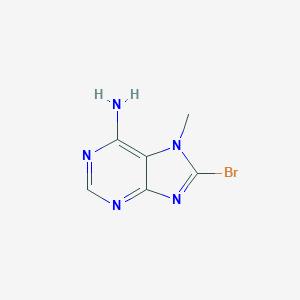
![N-[6,7-dimethyl-5-(1-methylpyridin-1-ium-3-carbonyl)-4-oxo-1,6,7,8-tetrahydropteridin-2-yl]-1-methylpyridin-1-ium-3-carboxamide](/img/structure/B372163.png)
